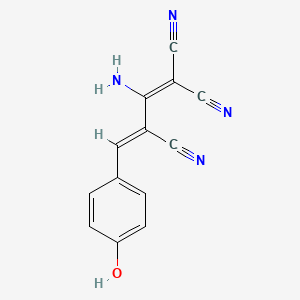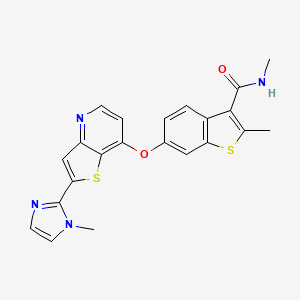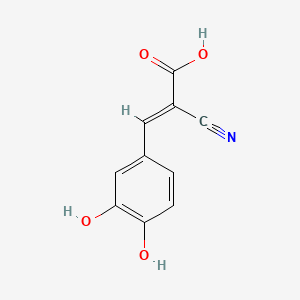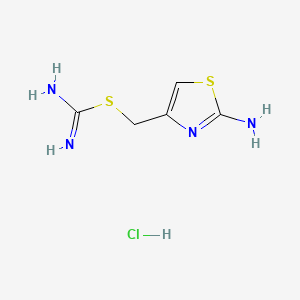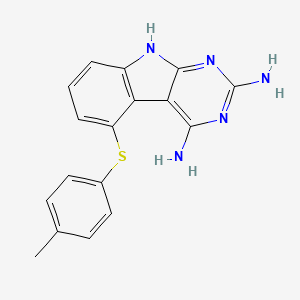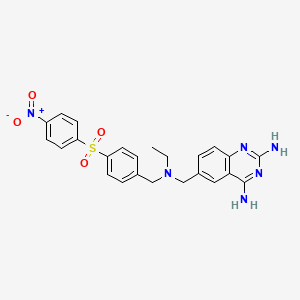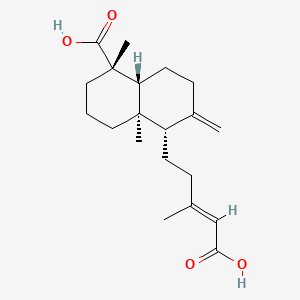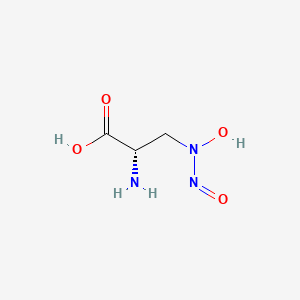
L-Alanosine
Overview
Description
Streptomyces alanosinicus. It has antimetabolite and potential antineoplastic activities, making it a subject of interest in cancer research .
Mechanism of Action
Target of Action
L-Alanosine primarily targets adenylosuccinate synthetase , an enzyme crucial for purine biosynthesis. This enzyme catalyzes the conversion of inosine monophosphate (IMP) to adenylosuccinate, a precursor in the synthesis of adenosine monophosphate (AMP) .
Mode of Action
this compound inhibits adenylosuccinate synthetase, leading to a disruption in the de novo synthesis of purines. This inhibition is particularly effective in cells deficient in methylthioadenosine phosphorylase (MTAP), an enzyme that normally helps salvage purines. The lack of MTAP exacerbates the effects of this compound, making it more potent in such cells .
Biochemical Pathways
The inhibition of adenylosuccinate synthetase by this compound affects the purine biosynthesis pathway. This pathway is essential for the production of nucleotides, which are the building blocks of DNA and RNA. By blocking this pathway, this compound reduces the availability of purines, leading to impaired DNA and RNA synthesis, which is particularly detrimental to rapidly dividing cells, such as cancer cells .
Result of Action
At the molecular level, the inhibition of adenylosuccinate synthetase by this compound leads to a decrease in AMP and other purine nucleotides. This results in impaired DNA and RNA synthesis, causing cell cycle arrest and apoptosis in rapidly dividing cells. At the cellular level, this translates to reduced proliferation of cancer cells and potential tumor regression .
Action Environment
The efficacy and stability of this compound can be influenced by several environmental factors. For instance, the presence of MTAP in cells can reduce the compound’s effectiveness, as MTAP helps salvage purines and mitigate the effects of adenylosuccinate synthetase inhibition. Additionally, the compound’s stability may be affected by pH, temperature, and the presence of other biochemical agents in the environment .
This compound’s unique mechanism of action and its potential to target MTAP-deficient cells make it a promising candidate for cancer therapy, particularly for tumors that exhibit this specific enzyme deficiency.
: DrugBank
Biochemical Analysis
Biochemical Properties
L-Alanosine exerts its cytotoxicity through the inhibition of adenylosuccinate synthetase, an enzyme that converts inosine monophosphate (IMP) into adenylosuccinate, an intermediate in purine metabolism . This disruption of de novo purine biosynthesis by this compound is potentiated by methylthioadenosine phosphorylase (MTAP) deficiency .
Cellular Effects
This compound has been found to have a wide range of bioactivities, including cytotoxicity to metal chelation . It has been studied for its antibiotic, antiviral, and antitumor activities
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of adenylosuccinate synthetase, disrupting de novo purine biosynthesis . This action is potentiated by a deficiency in methylthioadenosine phosphorylase (MTAP), an enzyme involved in purine metabolism .
Metabolic Pathways
This compound is involved in the metabolic pathway of purine metabolism. It inhibits adenylosuccinate synthetase, which converts inosine monophosphate (IMP) into adenylosuccinate . This action disrupts de novo purine biosynthesis, a crucial metabolic pathway in cells .
Preparation Methods
L-alanosine is typically synthesized through microbial fermentation using Streptomyces alanosinicus. The fermentation process involves cultivating the bacterium in a suitable medium, followed by extraction and purification of the compound. Industrial production methods may involve optimizing the fermentation conditions to increase yield and purity .
Chemical Reactions Analysis
L-alanosine undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the nitroso group in this compound.
Substitution: Substitution reactions can occur at the amino group or the carboxyl group.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. Major products formed from these reactions include modified amino acids and other derivatives .
Scientific Research Applications
L-alanosine has several scientific research applications, including:
Cancer Research: this compound is studied for its potential to inhibit tumor growth, particularly in cancers deficient in methylthioadenosine phosphorylase (MTAP).
Biochemistry: It is used to study purine metabolism and the role of adenylosuccinate synthetase in cellular processes.
Comparison with Similar Compounds
L-alanosine is similar to other antimetabolites like methotrexate and 5-fluorouracil, which also disrupt nucleotide synthesis. this compound is unique in its specific inhibition of adenylosuccinate synthetase and its effectiveness against MTAP-deficient tumors. Other similar compounds include:
Methotrexate: Inhibits dihydrofolate reductase, affecting thymidylate and purine synthesis.
5-Fluorouracil: Inhibits thymidylate synthase, affecting pyrimidine synthesis.
Azaserine: Inhibits glutamine amidotransferase, affecting purine synthesis.
This compound’s specificity for MTAP-deficient tumors and its unique mechanism of action make it a valuable compound in cancer research and therapy.
Properties
| L-alanosine inhibits adenylosuccinate synthetase, which converts inosine monophospate (IMP) into adenylosuccinate, an intermediate in purine metabolism. L-alanosine-induced disruption of de novo purine biosynthesis is potentiated by methylthioadenosine phosphorylase (MTAP) deficiency. | |
CAS No. |
5854-93-3 |
Molecular Formula |
C3H7N3O4 |
Molecular Weight |
149.11 g/mol |
IUPAC Name |
[(2S)-2-amino-2-carboxyethyl]-hydroxyimino-oxidoazanium |
InChI |
InChI=1S/C3H7N3O4/c4-2(3(7)8)1-6(10)5-9/h2,9H,1,4H2,(H,7,8)/t2-/m0/s1 |
InChI Key |
ZGNLFUXWZJGETL-REOHCLBHSA-N |
SMILES |
C(C(C(=O)O)N)[N+](=NO)[O-] |
Isomeric SMILES |
C([C@@H](C(=O)O)N)[N+](=NO)[O-] |
Canonical SMILES |
C(C(C(=O)O)N)[N+](=NO)[O-] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
SDX102; SDX-102; SDX 102; alanosine; L-alanosine. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of L-Alanosine?
A1: this compound is an antitumor antibiotic that primarily exerts its cytotoxic effect by inhibiting de novo purine biosynthesis. [, , , , ] It specifically targets the enzyme adenylosuccinate synthetase (ASS), a key enzyme in the purine biosynthesis pathway. [, , , , ]
Q2: How does this compound’s inhibition of adenylosuccinate synthetase affect tumor cells?
A2: this compound inhibits the conversion of inosine monophosphate (IMP) to adenosine monophosphate (AMP) by blocking adenylosuccinate synthetase. [, , ] This leads to the depletion of adenine nucleotides (primarily adenosine triphosphate, ATP) in cells. [, , ]
Q3: Is the depletion of adenine nucleotides the sole mechanism of this compound's anticancer activity?
A3: While adenine nucleotide depletion plays a significant role, research suggests that guanine nucleotide depletion might be a more critical factor in this compound's toxicity, particularly its effect on DNA synthesis. [, ]
Q4: Does this compound affect other cellular processes besides purine synthesis?
A4: Yes, this compound has been shown to inhibit aspartic acid transport, although it has a lower affinity for the aspartic acid transport system compared to aspartic acid itself. [] Additionally, this compound administration has been shown to reduce the specific activity of intratumoral adenylosuccinate synthetase and depress DNA synthesis. []
Q5: What is the significance of methylthioadenosine phosphorylase (MTAP) in this compound's mechanism of action?
A5: MTAP is an enzyme involved in the adenine salvage pathway. [, , , , , , , ] Tumors deficient in MTAP are more sensitive to this compound because they rely heavily on de novo purine synthesis. [, , , , , ] This has led to the exploration of this compound as a potential targeted therapy for MTAP-deficient cancers. [, , , , , ]
Q6: What is the molecular formula and weight of this compound?
A6: this compound has the molecular formula C3H7N3O4 and a molecular weight of 161.11 g/mol. [, , , ]
Q7: Is there spectroscopic data available for this compound?
A7: While the provided research papers do not delve into detailed spectroscopic characterization, it is worth noting that this compound contains a diazeniumdiolate (N-nitrosohydroxylamine) group. [, , ] This functional group would exhibit characteristic spectroscopic signals.
Q8: Does the time of day affect this compound's toxicity?
A10: Yes, research suggests a significant circadian rhythm-dependent toxicity profile for this compound. [] Administration in the mid to late activity span of mice significantly reduced lethality compared to other times. []
Q9: What types of cancer cells have shown sensitivity to this compound in vitro?
A11: this compound has demonstrated in vitro activity against various cancer cell lines, including leukemia, [, , , , , , , ] lymphoma, [, ] soft tissue sarcoma, [] biliary tract cancer, [] and osteosarcoma. []
Q10: Has this compound shown efficacy in in vivo models?
A12: Yes, this compound demonstrated antitumor activity in various murine tumor models, including leukemia [, , ] and fibrosarcoma. [] Studies also highlighted the enhanced efficacy of this compound when combined with radiation therapy in a murine fibrosarcoma model. []
Q11: What are the main toxicities associated with this compound?
A14: Dose-limiting toxicities observed in clinical trials include mucositis, vomiting, fever, headache, malaise, and blood pressure changes. [, ] this compound can also cause myelosuppression, although it's generally infrequent. [] Animal studies also revealed potential for neutropenia, lymphopenia, and bone marrow hemorrhagic lesions. []
Q12: What are some of the historical milestones in this compound research?
A16: Key milestones include:* Discovery and early characterization: this compound was originally isolated from Streptomyces alanosinicus and its antitumor properties were identified. [, , , ]* Mechanism of action elucidation: Research established this compound's mechanism of action as an inhibitor of de novo purine biosynthesis, specifically targeting adenylosuccinate synthetase. [, , , , ] * Identification of MTAP deficiency as a target: The discovery of this compound's increased efficacy in MTAP-deficient tumors opened new avenues for targeted therapy. [, , , , , ]* Development of improved synthesis methods: Advancements in synthetic chemistry led to more efficient and stereoselective synthesis of this compound. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






